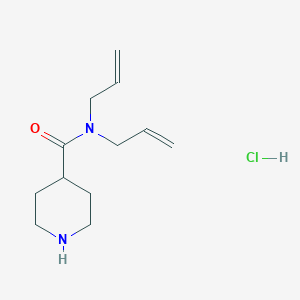
N,N-Diallyl-4-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N,N-Diallyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-4-piperidinecarboxamide hydrochloride consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 208.300 Da .Aplicaciones Científicas De Investigación
1. Anti-Acetylcholinesterase Activity
Piperidine derivatives, including N,N-Diallyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have been found to inhibit AChE effectively, with some derivatives showing significant potency and selectivity (Sugimoto et al., 1990).
2. Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis and characterization of related chemical structures. For instance, it has been synthesized and characterized through methods such as single crystal X-ray diffraction, calculations, and FTIR spectrum analysis (Szafran et al., 2007).
3. Use in Hydrogel Preparation
N,N-Diallyl-4-piperidinecarboxamide hydrochloride has been used in the preparation of cationic poly[acrylamide/N,N-DAMB/N,N-DAPB] super absorbent hydrogels. These hydrogels have applications in the removal of metal ions like Ni(II) and Cu(II) from aqueous solutions (Patel et al., 2011).
4. Role in Pharmacologic Studies
The compound has been a subject of pharmacological studies, particularly in the context of its anti-inflammatory activity. Various derivatives of the compound have been evaluated for their biological activities, showing potential as anti-inflammatory agents (Błaszczyk & Gieldanowski, 1976).
5. Applications in Organic Synthesis
It has been used in the development of Lewis basic catalysts for chemical reactions like the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and efficiency for a broad range of substrates (Wang et al., 2006).
6. Extraction of Zinc from Chloride Solutions
Research has shown the effectiveness of N,N-Diallyl-4-piperidinecarboxamide hydrochloride in extracting zinc from chloride solutions, highlighting its potential in metal recovery processes (Borowiak-Resterna et al., 2010).
Propiedades
IUPAC Name |
N,N-bis(prop-2-enyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h3-4,11,13H,1-2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXHEHTBMYYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-4-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



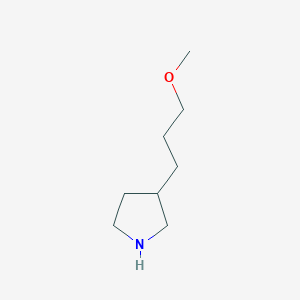

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)


![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
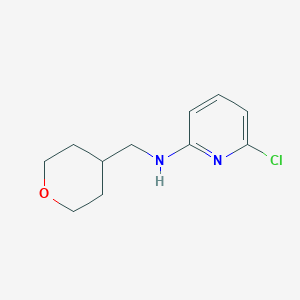
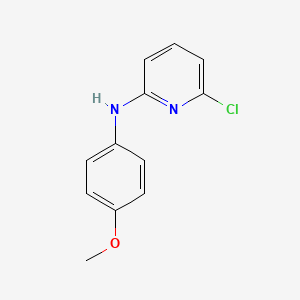
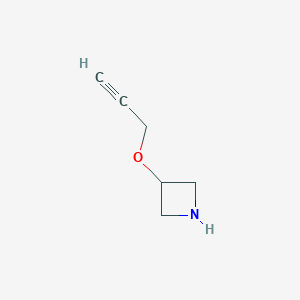
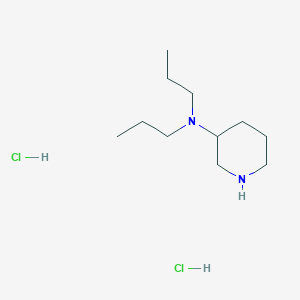

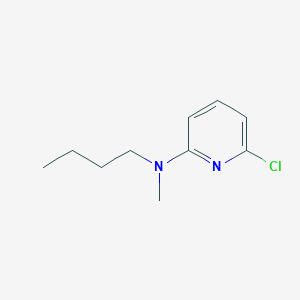

![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)